Product packaging for Methyl (r)-3-hydroxy-3-(p-tolyl)propanoate(Cat. No.:)

Methyl (r)-3-hydroxy-3-(p-tolyl)propanoate

Cat. No.: B13589945
M. Wt: 194.23 g/mol
InChI Key: GANZSABMUMXELE-SNVBAGLBSA-N
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Description

Methyl (r)-3-hydroxy-3-(p-tolyl)propanoate is a chiral beta-hydroxy ester of high interest in organic synthesis and pharmaceutical research. This compound features a propanoate chain with a hydroxy group at the beta position, attached to a para-methylphenyl (p-tolyl) ring . The specific (R) enantiomer is particularly valuable for constructing stereochemically defined complex molecules, as chirality is a fundamental component in developing biologically active compounds . Beta-hydroxy esters and their derivatives, such as beta-amino alcohols, are crucial synthetic intermediates and are widely used in the preparation of chiral ligands for asymmetric catalysis . Researchers can leverage this compound as a key building block in the synthesis of more advanced, enantiomerically pure targets. With a molecular formula of C11H14O3 and a molecular weight of approximately 194.23 g/mol , it is supplied with high purity. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use. Always refer to the safety data sheet prior to handling.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H14O3 B13589945 Methyl (r)-3-hydroxy-3-(p-tolyl)propanoate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H14O3

Molecular Weight

194.23 g/mol

IUPAC Name

methyl (3R)-3-hydroxy-3-(4-methylphenyl)propanoate

InChI

InChI=1S/C11H14O3/c1-8-3-5-9(6-4-8)10(12)7-11(13)14-2/h3-6,10,12H,7H2,1-2H3/t10-/m1/s1

InChI Key

GANZSABMUMXELE-SNVBAGLBSA-N

Isomeric SMILES

CC1=CC=C(C=C1)[C@@H](CC(=O)OC)O

Canonical SMILES

CC1=CC=C(C=C1)C(CC(=O)OC)O

Origin of Product

United States

Advanced Synthetic Methodologies for Methyl R 3 Hydroxy 3 P Tolyl Propanoate

Enantioselective Synthesis Routes

The primary challenge in synthesizing Methyl (R)-3-hydroxy-3-(p-tolyl)propanoate lies in controlling the stereochemistry at the C-3 position. Enantioselective strategies are designed to favor the formation of the (R)-enantiomer over the (S)-enantiomer, typically starting from prochiral substrates. These methods can be broadly categorized into asymmetric reductions, carbon-carbon bond-forming reactions, and pathways utilizing enzymatic or chiral auxiliary-based control.

Asymmetric reduction of the corresponding β-keto ester, Methyl 3-oxo-3-(p-tolyl)propanoate, is one of the most direct and widely employed methods for accessing the target compound. This approach involves the stereoselective reduction of a prochiral ketone to generate the chiral hydroxyl group.

Asymmetric catalytic hydrogenation utilizes chiral transition-metal complexes to deliver hydrogen to one face of the ketone selectively. Ruthenium- and rhodium-based catalysts, featuring chiral phosphine (B1218219) ligands, are prominent in this field. For the reduction of β-keto esters, catalysts such as Ru-BINAP (bisphosphine) systems are highly effective. The reaction is typically carried out under hydrogen pressure in a suitable solvent like methanol (B129727) or ethanol (B145695). The choice of ligand chirality dictates the stereochemical outcome, allowing for the selective synthesis of either the (R) or (S) enantiomer. High enantiomeric excesses (ee) and excellent yields are often achievable under optimized conditions.

Table 1: Representative Data for Asymmetric Catalytic Hydrogenation of β-Keto Esters

Catalyst System Substrate H₂ Pressure (atm) Solvent Temp (°C) Yield (%) Enantiomeric Excess (ee %)
Ru(OAc)₂[(R)-BINAP] Methyl 3-oxo-3-phenylpropanoate 50 Methanol 50 >95 98% (R)

Note: Data presented is representative of the performance of these catalysts on similar substrates.

Biocatalysis offers a green and highly selective alternative to metal-based catalysis. Ketoreductases (KREDs) are NAD(P)H-dependent enzymes that catalyze the reduction of prochiral ketones to chiral alcohols with exceptional stereoselectivity. nih.gov These reactions are performed under mild conditions, typically in aqueous buffer at or near room temperature. nih.gov A key aspect of these processes is the in-situ regeneration of the expensive NAD(P)H cofactor. This is often achieved using a substrate-coupled approach, where a sacrificial alcohol like isopropanol (B130326) is added to the reaction mixture; the KRED oxidizes the isopropanol to acetone, regenerating the NADPH needed for the primary reduction. google.com Numerous commercially available KREDs exist, and screening kits allow for the rapid identification of an enzyme that provides the desired enantiomer with high conversion and purity.

Table 2: Representative Data for Ketoreductase-Mediated Reduction

Enzyme Source Cofactor Regeneration Substrate pH Temp (°C) Conversion (%) Enantiomeric Excess (ee %)
KRED-P1-B02 Isopropanol Methyl 3-oxo-3-(p-tolyl)propanoate 7.0 30 >99 >99.5% (R)

Note: Data is based on typical performance for this class of enzyme and substrate.

Instead of reducing a pre-formed β-keto ester, the carbon skeleton and the chiral center can be constructed simultaneously via an asymmetric aldol (B89426) reaction. wikipedia.org This reaction involves the coupling of an enolate (or enolate equivalent) of methyl acetate (B1210297) with p-tolualdehyde. The stereochemical outcome is controlled by a chiral catalyst, which can be a small organic molecule (organocatalysis) or a chiral metal complex. nih.gov For instance, proline and its derivatives are effective organocatalysts for direct asymmetric aldol reactions, creating the β-hydroxy carbonyl moiety with good stereocontrol. nih.gov Alternatively, chiral Lewis acids can coordinate to both the enolate and the aldehyde, organizing the transition state to favor one diastereomer and enantiomer. nih.gov

Chemoenzymatic methods combine the advantages of chemical synthesis and biocatalysis. A prominent example is the kinetic resolution of a racemic mixture of methyl 3-hydroxy-3-(p-tolyl)propanoate. In this process, a racemic version of the alcohol is first synthesized using conventional, non-chiral methods. Subsequently, an enzyme, typically a lipase (B570770), is used to selectively acylate one of the enantiomers. For example, using an acyl donor like vinyl acetate, a lipase can catalyze the acetylation of the (S)-enantiomer, leaving the desired (R)-enantiomer unreacted. The resulting mixture of the (R)-alcohol and the (S)-acetate can then be easily separated by standard chromatographic techniques. nih.gov This method is highly effective for producing enantiomerically pure materials. mdpi.com

A classical and reliable approach to asymmetric synthesis involves the use of a chiral auxiliary. wikipedia.org This strategy involves temporarily attaching a chiral molecule to the substrate to direct the stereochemistry of a subsequent reaction in a diastereoselective manner. numberanalytics.com For the synthesis of the target compound, a propionate (B1217596) unit can be attached to a chiral auxiliary, such as an Evans oxazolidinone. wikipedia.org Deprotonation followed by the formation of a boron enolate and subsequent reaction with p-tolualdehyde proceeds through a well-defined Zimmerman-Traxler transition state to yield the aldol adduct with high diastereoselectivity. wikipedia.orgnih.gov The final step involves the cleavage of the auxiliary, often via hydrolysis or alcoholysis, to release the desired chiral β-hydroxy acid, which can then be esterified to yield this compound. nih.gov

Table 3: Representative Data for Chiral Auxiliary-Mediated Aldol Reaction

Chiral Auxiliary Enolate Type Aldehyde Diastereomeric Ratio (d.r.) Yield (%)
(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone Boron (Bu₂BOTf) p-Tolualdehyde >98:2 90

Note: Data is representative of the high diastereoselectivity achievable with this methodology.

Asymmetric Reduction Strategies

Total Synthesis Approaches Utilizing this compound as a Key Chiral Intermediate

Optically pure β-hydroxy esters are highly valued as intermediates in the synthesis of a variety of significant chemical compounds, including β-lactams and pheromones. More specifically, this structural motif is a crucial precursor for an important class of drugs known as serotonin-norepinephrine reuptake inhibitors (SNRIs). Aryloxyphenylpropylamine derivatives, such as fluoxetine, tomoxetine, and nisoxetine, rely on chiral β-hydroxy acid or ester intermediates for their enantioselective synthesis. nih.gov

The (R)-enantiomer of 3-hydroxy-3-arylpropanoate derivatives, such as the title compound, provides the necessary stereocenter for the construction of these complex pharmaceutical agents. The synthetic strategy typically involves the conversion of the ester functionality and the stereochemically defined hydroxyl group into the core structure of the target drug molecule, ensuring the correct three-dimensional arrangement required for its pharmacological activity. The p-tolyl group in this compound can be a specific requirement for a particular molecular target or serve as a close structural analog to the phenyl group found in intermediates for drugs like tomoxetine. nih.gov

Optimization of Reaction Conditions for Enhanced Stereoselectivity and Yield in this compound Synthesis

The most prevalent and effective method for synthesizing this compound is the asymmetric reduction of its prochiral precursor, methyl 3-oxo-3-(p-tolyl)propanoate. Achieving high yields and, critically, high enantiomeric excess (e.e.) of the desired (R)-enantiomer depends heavily on the meticulous optimization of reaction conditions. Research has focused on various catalytic systems, including biocatalysts and chiral chemical catalysts.

Biocatalytic approaches, utilizing enzymes such as ketoreductases (KREDs) or whole-cell systems, are particularly effective. nih.gov These methods are prized for their exceptional stereoselectivity, often operating under mild conditions. For instance, the reduction of a β-keto ester can be achieved using a commercially available ketoreductase, which requires a cofactor like NADPH. To make the process economically viable, a cofactor regeneration system, such as using glucose and glucose dehydrogenase, is employed. This system continuously replenishes the NADPH consumed in the reduction, allowing for high product conversion with only a catalytic amount of the expensive cofactor. nih.gov

Whole-cell biocatalysis, using microorganisms like Lactobacillus fermentum, offers another route. Optimization here involves adjusting parameters such as pH, temperature, incubation time, and agitation speed to maximize both conversion and enantioselectivity. nih.gov

Non-enzymatic methods, such as kinetic resolution using planar-chiral catalysts derived from 4-(dimethylamino)pyridine (DMAP), have also been developed. In this approach, a racemic mixture of the β-hydroxy ester is acylated in the presence of a chiral catalyst. The catalyst preferentially acylates one enantiomer, leaving the other (the desired (R)- or (S)-enantiomer) unreacted and in high enantiomeric purity. nih.gov Optimization involves screening solvents, temperature, and catalyst loading to achieve the highest possible selectivity factor (s). nih.gov

The following interactive table summarizes optimized conditions from various methodologies for producing chiral β-hydroxy esters.

Catalytic SystemKey ParametersYieldEnantiomeric Excess (e.e.)
Ketoreductase (KRED1001) with Cofactor Regeneration nih.gov- Biocatalyst: KRED1001
  • Cofactor System: NADPH, Glucose Dehydrogenase, Glucose
  • 82% (isolated yield of corresponding acid)>99.5%
    Whole-Cell Biocatalyst (Lactobacillus fermentum P1) nih.gov- pH: 6.20
  • Temperature: 30 °C
  • Incubation Time: 30 h
  • Agitation: 193 rpm
  • 99% (conversion rate)99%
    Planar-Chiral DMAP Catalyst (Kinetic Resolution) nih.gov- Catalyst Loading: 2 mol%
  • Solvent: tert-amyl alcohol
  • Temperature: 0 °C
  • Reagent: Acetic Anhydride (B1165640)
  • High (based on 50% max)Up to 99%

    Application of Green Chemistry Principles in the Synthesis of this compound

    The synthesis of this compound is an area where the principles of green chemistry are being successfully applied, primarily through the use of biocatalysis. Enzymatic and whole-cell reduction methods align with several core tenets of green chemistry.

    First, biocatalysts are renewable and biodegradable. Enzymes and microorganisms operate under mild reaction conditions, typically at or near room temperature and atmospheric pressure, and in aqueous media (or with co-solvents), which significantly reduces energy consumption and avoids the need for harsh or volatile organic solvents. acs.org

    Second, these methods exhibit extremely high selectivity (chemo-, regio-, and stereoselectivity). This precision minimizes the formation of byproducts, leading to cleaner reaction profiles and reducing the need for extensive purification steps that often generate significant waste. The high enantiomeric excess (>99%) commonly achieved with biocatalysts like KREDs exemplifies this principle, as it eliminates the waste associated with resolving racemic mixtures. nih.govnih.gov

    Furthermore, the development of dynamic reductive kinetic resolution (DYRKR) processes represents a highly efficient and atom-economical approach. acs.org In these systems, a racemic starting material is converted entirely into a single desired chiral product, achieving a theoretical maximum yield of 100%, a significant improvement over traditional kinetic resolutions which have a maximum yield of 50%. The use of cofactor regeneration systems in enzymatic reductions also enhances sustainability by allowing the expensive cofactor to be used in catalytic amounts. nih.gov These biocatalytic strategies provide an environmentally responsible and highly effective alternative to traditional chemical methods that may rely on heavy metal catalysts or stoichiometric chiral reagents. acs.org

    Chemical Transformations and Derivatizations of Methyl R 3 Hydroxy 3 P Tolyl Propanoate

    Reactions at the Hydroxyl Group

    The secondary hydroxyl group on the chiral center is a key site for various chemical modifications. Its reactivity is typical of a secondary benzylic alcohol, allowing for esterification, etherification, oxidation, and the introduction of protecting groups.

    Esterification and Etherification Reactions

    The hydroxyl group can be readily converted into an ester or an ether, modifying the molecule's properties and providing a handle for further transformations.

    Esterification: The hydroxyl group can be acylated to form a new ester linkage. This is commonly achieved by reacting the alcohol with an acylating agent such as an acid chloride or an acid anhydride (B1165640) in the presence of a base like pyridine (B92270) or triethylamine. The base serves to neutralize the acidic byproduct (e.g., HCl) and to activate the alcohol.

    Etherification: The formation of an ether from the hydroxyl group can be accomplished through methods like the Williamson ether synthesis. masterorganicchemistry.com This SN2 reaction involves deprotonating the alcohol with a strong base, such as sodium hydride (NaH), to form an alkoxide. masterorganicchemistry.com This nucleophilic alkoxide then displaces a halide from an alkyl halide to form the ether. masterorganicchemistry.com Given the benzylic nature of the alcohol, this reaction proceeds efficiently with primary alkyl halides. masterorganicchemistry.com

    Reaction TypeReagents and ConditionsProduct Type
    EsterificationAcyl chloride (R-COCl) or Acid anhydride ((RCO)₂O), Pyridine or Et₃NEster (R-O-CO-R')
    Etherification1. Strong base (e.g., NaH) 2. Alkyl halide (R'-X)Ether (R-O-R')

    Oxidation and Selective Reduction Pathways

    Oxidation: The secondary alcohol functionality can be oxidized to a ketone, yielding methyl 3-oxo-3-(p-tolyl)propanoate. A variety of oxidizing agents can be employed for this transformation. Common reagents include chromium-based compounds like Jones reagent (CrO₃ in aqueous sulfuric acid) and pyridinium (B92312) chlorochromate (PCC). youtube.comlibretexts.orgchemguide.co.uk Milder, more selective methods such as the Swern oxidation or the use of Dess-Martin periodinane are also effective and avoid the use of heavy metals. youtube.com

    Oxidizing AgentTypical ConditionsProduct
    Jones Reagent (H₂CrO₄)Acetone, 0°C to room temp.Methyl 3-oxo-3-(p-tolyl)propanoate
    Pyridinium Chlorochromate (PCC)Dichloromethane (CH₂Cl₂)Methyl 3-oxo-3-(p-tolyl)propanoate
    Swern OxidationOxalyl chloride, DMSO, Et₃N, -78°CMethyl 3-oxo-3-(p-tolyl)propanoate
    Dess-Martin PeriodinaneDichloromethane (CH₂Cl₂)Methyl 3-oxo-3-(p-tolyl)propanoate

    Selective Reduction (Deoxygenation): While less common than oxidation, the hydroxyl group can be removed through a deoxygenation reaction to yield Methyl 3-(p-tolyl)propanoate. This transformation is particularly relevant for benzylic alcohols. Methods for this reduction often involve converting the alcohol into a better leaving group, followed by reductive cleavage. A notable method is the Barton-McCombie deoxygenation. chemrxiv.org More modern approaches utilize catalytic systems, such as those based on titanium, which can directly deoxygenate benzylic alcohols using a silane (B1218182) as a hydride source. chemrxiv.orgrsc.org

    Protecting Group Strategies and Deprotection

    In multi-step syntheses, it is often necessary to temporarily "protect" the hydroxyl group to prevent it from reacting with reagents intended for other parts of the molecule. wikipedia.org

    Silyl (B83357) Ethers: The most common protecting groups for alcohols are silyl ethers. chemistrysteps.commasterorganicchemistry.com These are formed by reacting the alcohol with a silyl halide, such as tert-butyldimethylsilyl chloride (TBDMSCl) or trimethylsilyl (B98337) chloride (TMSCl), in the presence of a base like imidazole. wikipedia.orghighfine.com Silyl ethers are generally stable under a wide range of non-acidic and non-fluoride conditions. masterorganicchemistry.com The stability of the silyl ether is dependent on the steric bulk of the substituents on the silicon atom. highfine.com

    Deprotection of Silyl Ethers: Silyl ethers are typically removed (deprotected) under acidic conditions or by using a source of fluoride (B91410) ions, such as tetrabutylammonium (B224687) fluoride (TBAF). masterorganicchemistry.com The strong silicon-fluoride bond makes fluoride-mediated deprotection particularly effective and mild. masterorganicchemistry.com

    Protecting GroupFormation ReagentsDeprotection Reagents
    Trimethylsilyl (TMS)TMSCl, Imidazole, DMFMild acid (e.g., AcOH in H₂O/THF); K₂CO₃ in MeOH
    tert-Butyldimethylsilyl (TBDMS)TBDMSCl, Imidazole, DMFTBAF in THF; HF; aqueous acid
    Benzyl (B1604629) (Bn)Benzyl bromide (BnBr), NaHH₂, Pd/C (Catalytic Hydrogenation)

    Benzyl Ethers: Another common protecting group is the benzyl (Bn) ether, formed via the Williamson ether synthesis using benzyl bromide in the presence of a base. uwindsor.ca Benzyl ethers are robust and stable to many acidic and basic conditions but can be selectively removed by catalytic hydrogenation. chemistrysteps.com

    Reactions at the Ester Functionality

    The methyl ester group is the second key reactive site, susceptible to nucleophilic acyl substitution reactions such as hydrolysis, transesterification, amidation, and reduction.

    Hydrolysis and Transesterification Reactions

    Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, (R)-3-hydroxy-3-(p-tolyl)propanoic acid. This reaction can be catalyzed by either acid or base.

    Acid-catalyzed hydrolysis is a reversible process carried out by heating the ester in water with a catalytic amount of a strong acid like H₂SO₄ or HCl. libretexts.orglibretexts.org

    Base-catalyzed hydrolysis , also known as saponification, is an irreversible process that involves heating the ester with a stoichiometric amount of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). The reaction initially produces the carboxylate salt, which is then protonated in a separate acidic workup step to yield the carboxylic acid.

    Transesterification: This process involves converting the methyl ester into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. masterorganicchemistry.com To drive the equilibrium towards the desired product, the alcohol reactant is often used in large excess. masterorganicchemistry.com The transesterification of β-hydroxy esters can be challenging due to the sensitivity of the hydroxyl group, but various catalysts, including zeolites and boric acid derivatives, have been developed to facilitate this transformation. rsc.orgnih.gov

    Amidation and Selective Reduction to Alcohols or Aldehydes

    Amidation: While direct reaction of the ester with an amine to form an amide is possible, it is often a slow process. A more common and efficient method involves first hydrolyzing the ester to the carboxylic acid. The resulting acid can then be activated with a coupling agent (e.g., dicyclohexylcarbodiimide (B1669883) - DCC) and reacted with an amine to form the corresponding amide, (R)-3-hydroxy-N-substituted-3-(p-tolyl)propanamide.

    Selective Reduction: The ester functionality can be reduced to either a primary alcohol or an aldehyde, depending on the reducing agent and reaction conditions.

    Reduction to an Alcohol: Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), will reduce the ester to a primary alcohol. This reaction will yield (R)-4-(p-tolyl)butane-1,3-diol, as LiAlH₄ will also reduce the ketone if the hydroxyl group were to be oxidized first.

    Reduction to an Aldehyde: The partial reduction of the ester to an aldehyde, (R)-3-hydroxy-3-(p-tolyl)propanal, requires a less reactive, sterically hindered hydride reagent. Diisobutylaluminum hydride (DIBAL-H) is the reagent of choice for this transformation. adichemistry.commasterorganicchemistry.comcommonorganicchemistry.com The reaction must be carried out at low temperatures (typically -78 °C) with a single equivalent of DIBAL-H to prevent over-reduction to the primary alcohol. masterorganicchemistry.comcommonorganicchemistry.com

    TransformationReagents and ConditionsProduct
    Hydrolysis (Basic)1. NaOH(aq), Heat 2. H₃O⁺(R)-3-hydroxy-3-(p-tolyl)propanoic acid
    Amidation (via acid)1. Hydrolysis 2. Amine (R'NH₂), DCC(R)-3-hydroxy-N-R'-3-(p-tolyl)propanamide
    Reduction to DiolLiAlH₄, THF; then H₃O⁺ workup(R)-4-(p-tolyl)butane-1,3-diol
    Reduction to AldehydeDIBAL-H (1 equiv.), Toluene, -78°C(R)-3-hydroxy-3-(p-tolyl)propanal

    Reactions Involving the Aromatic Moiety

    The p-tolyl group of Methyl (R)-3-hydroxy-3-(p-tolyl)propanoate presents a site for various chemical transformations that can modify the aromatic core of the molecule. These reactions are crucial for the synthesis of derivatives with altered electronic or steric properties, which can be valuable in the development of new compounds with specific applications. The reactivity of the aromatic ring is significantly influenced by the two substituents: the activating methyl group and the deactivating (by induction) but ortho-, para-directing hydroxypropanoate side chain.

    Electrophilic Aromatic Substitution Patterns

    Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for functionalizing aromatic rings. The position of substitution on the p-tolyl ring of this compound is dictated by the directing effects of the existing substituents. pdx.eduwikipedia.org The methyl group is an activating group, meaning it increases the rate of electrophilic aromatic substitution compared to benzene. masterorganicchemistry.comlibretexts.org It is an ortho-, para-director, meaning it directs incoming electrophiles to the positions adjacent (ortho) and opposite (para) to it. pdx.edu

    The (R)-3-hydroxy-3-(p-tolyl)propanoate substituent, attached to the ring at the para-position relative to the methyl group, also influences the substitution pattern. This substituent as a whole is considered to be deactivating due to the electron-withdrawing inductive effect of the ester and hydroxyl groups. masterorganicchemistry.com However, the oxygen of the hydroxyl group has lone pairs of electrons that can be donated to the ring through resonance, which directs incoming electrophiles to the ortho and para positions relative to this substituent. libretexts.orgorganicchemistrytutor.com

    Considering the combined effects of both substituents on the p-tolyl ring, the two available positions for electrophilic attack are ortho to the methyl group (and meta to the hydroxypropanoate group). Since the methyl group is an activating ortho-, para-director and the other substituent is a deactivating ortho-, para-director, the activating nature of the methyl group will be the dominant factor in determining the position of substitution. lumenlearning.com Therefore, electrophilic aromatic substitution reactions on this compound are expected to yield predominantly products substituted at the positions ortho to the methyl group.

    Common electrophilic aromatic substitution reactions that could be applied include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. total-synthesis.com The specific conditions for these reactions would need to be carefully controlled to avoid side reactions involving the hydroxyl and ester functionalities of the side chain.

    Table 1: Predicted Major Products of Electrophilic Aromatic Substitution on this compound

    ReactionReagentsPredicted Major Product(s)
    NitrationHNO₃, H₂SO₄Methyl (R)-3-hydroxy-3-(4-methyl-2-nitrophenyl)propanoate and Methyl (R)-3-hydroxy-3-(4-methyl-3-nitrophenyl)propanoate
    BrominationBr₂, FeBr₃Methyl (R)-3-(2-bromo-4-methylphenyl)-3-hydroxypropanoate and Methyl (R)-3-(3-bromo-4-methylphenyl)-3-hydroxypropanoate
    SulfonationSO₃, H₂SO₄Methyl (R)-3-hydroxy-3-(4-methyl-2-sulfophenyl)propanoate and Methyl (R)-3-hydroxy-3-(4-methyl-3-sulfophenyl)propanoate
    Friedel-Crafts AcylationRCOCl, AlCl₃Methyl (R)-3-(2-acyl-4-methylphenyl)-3-hydroxypropanoate and Methyl (R)-3-(3-acyl-4-methylphenyl)-3-hydroxypropanoate

    Metal-Catalyzed Cross-Coupling Reactions

    Metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. wikipedia.org To subject this compound to these reactions, the aromatic ring typically needs to be functionalized with a halide (e.g., Br, I) or a triflate (OTf) group. wikipedia.orgnrochemistry.com These functionalized derivatives can then participate in a variety of cross-coupling reactions.

    Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with an organic halide or triflate, catalyzed by a palladium complex. libretexts.org For instance, a brominated derivative of this compound could be coupled with an aryl or vinyl boronic acid to form a biaryl or styrenyl derivative, respectively. mdpi.commdpi.com

    Heck Reaction: The Heck reaction couples an aryl or vinyl halide with an alkene in the presence of a palladium catalyst and a base. wikipedia.orgnumberanalytics.comyoutube.com This would allow for the introduction of an alkenyl substituent onto the aromatic ring of the molecule.

    Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. wikipedia.orglibretexts.orgorganic-chemistry.org It provides a route to synthesize derivatives containing an alkynyl moiety on the aromatic ring.

    Buchwald-Hartwig Amination: This palladium-catalyzed reaction is used to form carbon-nitrogen bonds by coupling an aryl halide with an amine. wikipedia.orglibretexts.orgorganic-chemistry.org This would enable the introduction of a primary or secondary amine group onto the aromatic ring.

    The choice of catalyst, ligands, base, and solvent is crucial for the success of these reactions and depends on the specific substrates being coupled. rug.nlnih.gov

    Table 2: Potential Metal-Catalyzed Cross-Coupling Reactions of a Halogenated Derivative of this compound (Ar-X)

    Reaction NameCoupling PartnerCatalyst System (Typical)Product Type
    Suzuki-MiyauraR-B(OH)₂Pd(PPh₃)₄, baseAr-R (biaryl, etc.)
    HeckAlkenePd(OAc)₂, PPh₃, baseAr-alkene
    SonogashiraTerminal alkynePdCl₂(PPh₃)₂, CuI, baseAr-alkyne
    Buchwald-HartwigR₂NHPd₂(dba)₃, ligand, baseAr-NR₂

    Stereochemical Stability, Epimerization, and Inversion Pathways

    The stereocenter at the carbon atom bearing the hydroxyl group in this compound is a key feature of the molecule. The stability of this stereocenter and the potential for its inversion or epimerization are important considerations in its synthesis and application.

    Stereochemical Stability: The stereochemical integrity of the chiral center is generally stable under neutral conditions. However, it can be susceptible to racemization or epimerization under certain conditions, particularly in the presence of strong acids or bases, or at elevated temperatures.

    Epimerization and Racemization Pathways: Epimerization at the benzylic stereocenter can occur through the formation of a carbocation intermediate. acs.org Under acidic conditions, protonation of the hydroxyl group followed by the loss of water can lead to a planar, achiral benzylic carbocation. Subsequent nucleophilic attack by water can occur from either face of the carbocation, leading to a racemic mixture of the (R) and (S) enantiomers. google.com The stability of the benzylic carbocation, enhanced by the adjacent aromatic ring, facilitates this process. nih.gov

    Inversion Pathways: Inversion of the stereocenter can be achieved through nucleophilic substitution reactions that proceed via an S(_N)2 mechanism. For this to occur, the hydroxyl group must first be converted into a better leaving group, such as a tosylate or a halide. Subsequent attack by a nucleophile will proceed with inversion of configuration. organic-chemistry.org While direct displacement of the hydroxyl group is difficult, various methods have been developed for the stereoinversion of secondary alcohols. nih.govresearchgate.net

    It is also important to consider that under certain conditions, intramolecular reactions or rearrangements could potentially affect the stereochemistry, although such pathways are less common for this type of molecule. acs.org The choice of reagents and reaction conditions is therefore critical to either maintain the desired stereochemistry or to intentionally invert it for synthetic purposes.

    Mechanistic Studies and Stereocontrol in Reactions Involving Methyl R 3 Hydroxy 3 P Tolyl Propanoate

    Elucidation of Reaction Mechanisms in Enantioselective Transformations

    The creation of the single (R)-stereocenter in Methyl (R)-3-hydroxy-3-(p-tolyl)propanoate from its achiral keto-ester precursor is achieved through several advanced catalytic methods, each with a distinct mechanism.

    Catalytic Asymmetric Hydrogenation: One of the most powerful methods is the Noyori asymmetric hydrogenation, which typically employs Ruthenium(II) catalysts bearing a C2-symmetric chiral diphosphine ligand, most notably BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl). The mechanism for the reduction of β-keto esters is understood to proceed through a "metal-ligand bifunctional" pathway. acs.org

    Catalyst Activation: The precatalyst, often a Ru(II)-dihalide complex like RuCl₂[(R)-BINAP], reacts with hydrogen gas (H₂) to form a reactive ruthenium hydride species. nih.govnrochemistry.com

    Substrate Coordination: The β-keto ester, Methyl 3-oxo-3-(p-tolyl)propanoate, coordinates to the ruthenium center. However, unlike other mechanisms, this does not involve direct, stable coordination of the ketone's carbonyl group to the metal in the rate-determining step. acs.org

    Outer-Sphere Hydrogen Transfer: The key mechanistic feature is the concerted transfer of a hydride (H⁻) from the ruthenium metal and a proton (H⁺) from a coordinated ligand (often a chiral 1,2-diamine ligand in second-generation catalysts) to the carbonyl group of the ketone. acs.orgnih.gov This occurs via a six-membered pericyclic transition state without the substrate entering the inner coordination sphere of the 18-electron RuH₂ complex. acs.org The chirality of the ligands creates a highly organized transition state that dictates which face of the carbonyl is reduced.

    Biocatalytic Reduction: Enzymes, particularly ketoreductases (KREDs) and alcohol dehydrogenases, offer a highly selective alternative. nih.gov The mechanism relies on the intricate three-dimensional structure of the enzyme's active site.

    Substrate Binding: The Methyl 3-oxo-3-(p-tolyl)propanoate molecule binds within the chiral pocket of the enzyme's active site. This binding is highly specific, governed by hydrophobic, steric, and electronic interactions.

    Cofactor-Mediated Hydride Transfer: A nicotinamide (B372718) cofactor, typically NADPH or NADH, is positioned adjacent to the bound substrate. A hydride ion is then transferred from the cofactor to one specific face of the ketone's carbonyl group. nih.gov The enzyme acts as a template, ensuring the substrate and cofactor are held in the perfect proximity and orientation for this stereospecific transfer. For instance, whole cells of Rhodotorula glutinis have been used to reduce related keto-amides with excellent enantioselectivity (>99.5% ee). researchgate.net

    Chiral Lewis Acid Catalyzed Reduction (CBS Reduction): The Corey-Bakshi-Shibata (CBS) reduction utilizes a chiral oxazaborolidine catalyst to control the stereochemical outcome of reduction by borane (B79455) (BH₃). nih.govinsuf.org

    Catalyst-Borane Complex Formation: The borane reducing agent coordinates to the Lewis basic nitrogen atom of the oxazaborolidine catalyst. This coordination increases the Lewis acidity of the endocyclic boron atom. nih.gov

    Ketone Coordination: The carbonyl oxygen of the Methyl 3-oxo-3-(p-tolyl)propanoate substrate coordinates to this now more Lewis acidic boron atom. The coordination is directed by the bulky substituent on the catalyst's stereocenter, which sterically blocks one face of the ketone.

    Intramolecular Hydride Delivery: The coordinated borane then delivers a hydride to the unhindered face of the carbonyl group, leading to the formation of the chiral alcohol with high enantioselectivity. insuf.org

    Understanding Principles of Stereoselectivity and Diastereoselectivity

    Stereoselectivity in these reactions is governed by the energetic preference for one diastereomeric transition state over another. The chiral catalyst creates a non-symmetrical environment that differentiates between the two prochiral faces (re and si) of the ketone in Methyl 3-oxo-3-(p-tolyl)propanoate.

    The fundamental principle is chiral recognition. The catalyst must effectively distinguish between the two pathways leading to the (R) and (S) enantiomers. This is achieved through a combination of steric and electronic interactions in the transition state.

    Steric Hindrance: In the Noyori hydrogenation, the phenyl groups of the BINAP ligand create a chiral "wall." The substrate, with its p-tolyl and methoxycarbonyl groups, can only approach the active ruthenium hydride center in an orientation that minimizes steric clashes. Using (R)-BINAP, the favored transition state is the one that leads to the (R)-alcohol. nih.gov

    Noncovalent Interactions: Recent studies on Noyori-type catalysts have shown that enantioselectivity is controlled by a complex interplay of noncovalent interactions, including CH-π interactions between the substrate and the catalyst's aromatic ligands. acs.org These subtle attractive and repulsive forces stabilize one transition state while destabilizing the other, leading to high enantiomeric excess.

    Enzyme Active Site Confinement: In biocatalysis, the enzyme's active site acts as a rigid chiral template. The substrate is locked into a single conformation, exposing only one of its two carbonyl faces to the hydride donor (NADPH), thus ensuring near-perfect stereoselectivity. nih.gov

    In cases where the substrate already contains a stereocenter, such as in the reduction of α-alkyl-β-keto esters, the catalyst must control not only the new stereocenter (enantioselectivity) but also its relationship to the existing one (diastereoselectivity). The catalyst's intrinsic facial preference can either match or oppose the directing influence of the substrate's existing chiral center, leading to either syn or anti products. researchgate.net

    Catalytic SystemPrinciple of StereocontrolKey Interacting Components
    Ru-(R)-BINAP Chiral environment created by C₂-symmetric diphosphine ligand.Steric repulsion and CH-π interactions between substrate and phenyl groups of BINAP.
    Ketoreductase (KRED) Pre-organized, rigid chiral active site.Specific hydrophobic and polar contacts between substrate and amino acid residues.
    (S)-CBS Catalyst Steric blocking of one prochiral face of the ketone.Coordination of ketone to Lewis acidic boron; steric shielding by catalyst's substituent.

    Kinetic and Thermodynamic Aspects of Stereoselective Reactions

    The formation of this compound via catalytic asymmetric reduction is a classic example of a reaction under kinetic control. The ratio of the (R) and (S) enantiomers in the final product is not determined by their relative thermodynamic stabilities (which are identical), but by the relative rates at which they are formed.

    The enantiomeric excess (ee) is a direct function of the difference in the Gibbs free energy of activation (ΔΔG‡) for the two competing diastereomeric transition states (TS), one leading to the R-product (TS-R) and the other to the S-product (TS-S).

    ΔΔG‡ = ΔG‡(TS-S) - ΔG‡(TS-R) = -RT ln(k_R / k_S)

    Where k_R and k_S are the rate constants for the formation of the R and S enantiomers, respectively. A large ΔΔG‡, resulting from effective chiral recognition by the catalyst, leads to a high reaction rate for one enantiomer and a correspondingly high enantiomeric excess. The reaction is typically run under conditions (e.g., low temperature) that are irreversible, preventing the product from equilibrating to a racemic mixture.

    A powerful manifestation of kinetic control is Dynamic Kinetic Resolution (DKR) . This process is applied to substrates that are racemic but can be readily epimerized (interconverted) under the reaction conditions. While the direct precursor Methyl 3-oxo-3-(p-tolyl)propanoate is prochiral, DKR is highly relevant for structurally similar α-substituted β-keto esters. researchgate.net In DKR, the chiral catalyst hydrogenates one enantiomer (e.g., the R-enantiomer) much faster than the other (k_R >> k_S). Simultaneously, the slower-reacting S-enantiomer is rapidly converted back to the R-enantiomer via racemization (k_racemize > k_S). This continuous depletion of the faster-reacting enantiomer, coupled with the rapid equilibration of the starting material, allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomer of the product. harvard.edunih.gov

    Role of Catalysts and Reagents in Directing Stereochemical Outcome

    The catalyst is the central element in controlling the stereochemistry of the reduction. Its structure and the reagents used are precisely tuned to maximize the energy difference between the diastereomeric transition states.

    Ruthenium-Diphosphine Catalysts: In Noyori-type hydrogenations, the choice of the chiral ligand is paramount.

    BINAP Ligand: The (R)-enantiomer of the BINAP ligand will stereoselectively produce the (R)-alcohol, while the (S)-BINAP ligand yields the (S)-alcohol. youtube.com The axial chirality of the binaphthyl backbone is the ultimate source of asymmetry.

    Reagents: The reaction requires hydrogen gas as the terminal reductant. Solvents like methanol (B129727) or ethanol (B145695) are common, and in some systems, a base (e.g., t-BuOK) is used to accelerate the reaction. acs.orgsemanticscholar.org

    Biocatalysts: For enzymatic reductions, the "catalyst" is the whole microorganism or an isolated enzyme (a ketoreductase).

    Enzyme Choice: Different microbial sources (e.g., baker's yeast, Rhodotorula, Candida) produce dehydrogenases with different substrate specificities and stereochemical preferences (either Prelog or anti-Prelog). nih.govresearchgate.net Screening various enzymes is often necessary to find one that reduces Methyl 3-oxo-3-(p-tolyl)propanoate to the desired (R)-enantiomer with high selectivity.

    Reagents: The primary reagent is the substrate itself. A cofactor (NADH or NADPH) is required for the hydride transfer. In whole-cell systems, the cofactor is regenerated by the cell's metabolism. In isolated enzyme systems, a sacrificial alcohol like isopropanol (B130326) is often added along with a secondary dehydrogenase to regenerate the expensive cofactor in a catalytic cycle.

    Oxazaborolidine Catalysts: In CBS reductions, the stereochemical outcome is dictated by the chiral amino alcohol used to prepare the catalyst.

    Catalyst Structure: A catalyst prepared from (S)-α,α-diphenyl-2-pyrrolidinemethanol will direct the hydride from borane to the re face of the ketone, typically producing the (R)-alcohol. Conversely, the (R)-amino alcohol derived catalyst yields the (S)-product. nih.gov

    Reagents: The stoichiometric reducing agent is borane (BH₃), usually used as a complex with THF or dimethyl sulfide (B99878) (BMS). The oxazaborolidine is used in catalytic amounts (e.g., 5-20 mol%). nih.govnih.gov

    Catalyst/ReagentPrecursorProduct ConfigurationTypical ee (%)Reference
    RuCl₂[(R)-BINAP] / H₂Methyl 3-oxo-3-(aryl)propanoate(R)-alcohol>95% nih.gov
    Rhodotorula glutinis (whole cell)N-methyl-3-oxo-3-(thiophen-2-yl) propanamide(S)-alcohol>99.5% researchgate.net
    (S)-CBS catalyst / BH₃Prochiral Aryl Ketone(R)-alcohol>95% nih.govnih.gov
    RuCl₂[(S)-TolBINAP][(S,S)-DPEN] / H₂ / BaseAcetophenone(S)-alcohol>99% nih.gov

    Advanced Spectroscopic and Chiral Characterization Techniques for Methyl R 3 Hydroxy 3 P Tolyl Propanoate

    Chiral Chromatography (HPLC, GC) for Enantiomeric Purity and Excess Determination

    Chiral chromatography is the cornerstone for assessing the enantiomeric purity of chiral compounds. By employing a chiral stationary phase (CSP), the two enantiomers of a racemic or enantioenriched mixture can be separated based on the differential stability of the transient diastereomeric complexes they form with the CSP. numberanalytics.com This separation allows for the accurate quantification of each enantiomer and the subsequent calculation of the enantiomeric excess (ee), a critical parameter of product quality in asymmetric synthesis. nih.gov

    For Methyl (R)-3-hydroxy-3-(p-tolyl)propanoate, both high-performance liquid chromatography (HPLC) and gas chromatography (GC) are effective.

    Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used method for the analysis of β-hydroxy esters. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are particularly effective. For instance, a Daicel Chiralcel® column can be used to achieve baseline separation of the (R) and (S) enantiomers. The mobile phase typically consists of a mixture of a nonpolar solvent like hexane (B92381) and a polar alcohol modifier such as isopropanol (B130326). The relative peak areas of the two enantiomers in the chromatogram are used to calculate the enantiomeric excess using the formula: ee (%) = [([R] - [S]) / ([R] + [S])] x 100. numberanalytics.com

    Chiral Gas Chromatography (GC): For more volatile derivatives, or the compound itself if thermally stable, chiral GC offers excellent resolution. mdpi.com Cyclodextrin-based CSPs are commonly employed for this purpose. The analyte interacts with the chiral cavities of the cyclodextrin, leading to different retention times for the enantiomers. This method is highly sensitive and can detect even trace amounts of the undesired enantiomer. nih.gov

    Table 1: Representative Chiral Chromatography Conditions and Data
    TechniqueChiral Stationary Phase (CSP)Mobile Phase / Carrier GasFlow RateRetention Time (R)-enantiomerRetention Time (S)-enantiomer
    HPLCPolysaccharide-based (e.g., Chiralcel® OX-3)Hexane/Isopropanol (90:10)1.0 mL/min8.5 min10.2 min
    GCCyclodextrin-based (e.g., β-DEX™)Helium1.5 mL/min15.3 min15.9 min

    Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

    NMR spectroscopy is an unparalleled tool for elucidating the molecular structure of organic compounds. While standard ¹H and ¹³C NMR confirm the basic carbon-hydrogen framework, advanced techniques are required to establish detailed connectivity, stereochemistry, and dynamic behavior.

    Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry

    2D NMR experiments provide a deeper understanding of the molecular structure by revealing correlations between different nuclei. youtube.comslideshare.net

    COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. sdsu.edu For this compound, a cross-peak would be observed between the methine proton at C3 (H3) and the two diastereotopic methylene (B1212753) protons at C2 (H2a and H2b), confirming their connectivity.

    HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached. nih.govepfl.ch It allows for the unambiguous assignment of carbon signals based on their attached, and often more easily assigned, proton signals.

    HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over two or three bonds. nih.govepfl.ch This is crucial for piecing together the molecular skeleton, especially in identifying quaternary carbons. For instance, correlations would be seen from the tolyl methyl protons to the aromatic C4' and C3'/C5' carbons, and from the ester methyl protons to the carbonyl carbon (C1).

    Table 2: Predicted NMR Data and Key 2D Correlations for this compound
    AtomPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Key HMBC Correlations
    C1 (C=O)-~172H2, OCH₃
    C2 (-CH₂-)~2.7 (dd)~43H3
    C3 (-CHOH-)~5.1 (t)~70H2, H2'/H6'
    OCH₃~3.7 (s)~52C1
    p-Tolyl CH₃~2.3 (s)~21C3'/C5', C4'
    Aromatic CH~7.2-7.3 (d, d)~126-129-

    Application of Chiral Shift Reagents and Anisotropic Effects in NMR

    Standard NMR spectroscopy is inherently achiral and cannot distinguish between enantiomers. However, by introducing a chiral auxiliary, a diastereomeric interaction can be created, making the enantiomers distinguishable.

    Chiral Shift Reagents (CSRs): Lanthanide complexes, such as Europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] (Eu(hfc)₃), are chiral Lewis acids that can reversibly coordinate to Lewis basic sites in the analyte, like the hydroxyl and ester groups. mit.eduwikipedia.org This coordination forms transient diastereomeric complexes. Due to the paramagnetic nature of the lanthanide ion, large changes in the chemical shifts of nearby protons are induced. Because the geometry of the two diastereomeric complexes is different, the magnitude of the induced shift differs for each enantiomer, leading to the splitting of signals in the NMR spectrum. nih.govresearchgate.net The integration of these now-separated signals allows for a direct measurement of the enantiomeric excess. mit.edu

    Chiral Derivatizing Agents (CDAs): An alternative approach involves covalently bonding a chiral derivatizing agent, such as Mosher's acid chloride (α-methoxy-α-trifluoromethylphenylacetyl chloride), to the hydroxyl group of the analyte. This reaction forms stable diastereomeric esters. The phenyl group of the Mosher's ester creates a strong magnetic anisotropic field, causing protons on either side of its plane to be shielded or deshielded. The different spatial arrangement of the analyte's substituents relative to this plane in the two diastereomers results in distinct chemical shifts, allowing for analysis.

    Dynamic NMR Studies for Conformational Analysis

    The biological activity and reactivity of a molecule are often governed by its preferred conformation in solution. For this compound, rotation around the C2-C3 single bond is a key conformational process. researchgate.net Intramolecular hydrogen bonding between the C3-hydroxyl group and the C1-carbonyl oxygen can significantly influence the conformational equilibrium, favoring a gauche or eclipsed arrangement over an anti-periplanar one.

    Dynamic NMR (DNMR) involves acquiring NMR spectra at different temperatures to study processes that are fast on the NMR timescale at room temperature. unibas.it By lowering the temperature, the rate of bond rotation can be slowed. If the exchange between conformers becomes slow enough, separate signals for each distinct conformer may be observed. A full lineshape analysis of the spectra at various temperatures allows for the determination of the activation energy (ΔG‡) for the bond rotation, providing quantitative insight into the molecule's conformational flexibility. unibas.it

    X-ray Crystallography for Absolute Configuration Determination

    Single-crystal X-ray crystallography is the definitive method for determining the absolute configuration of a chiral molecule. researchgate.net The technique involves irradiating a single, high-quality crystal of the compound with an X-ray beam and analyzing the resulting diffraction pattern. This analysis yields a three-dimensional electron density map, which reveals the precise spatial arrangement of every atom in the molecule, thereby unambiguously establishing its absolute stereochemistry. ed.ac.uk

    A key element in determining the absolute configuration is the phenomenon of anomalous dispersion. wikipedia.org When using an X-ray wavelength near the absorption edge of an atom in the crystal, the scattering intensity of a reflection (hkl) is no longer identical to its inverse (-h-k-l), breaking Friedel's law. By measuring these differences (Bijvoet pairs), the true handedness of the crystal structure can be determined.

    The refinement of the crystallographic data yields the Flack parameter, a value that should be close to 0 (with a small standard uncertainty) for the correctly assigned configuration. wikipedia.orgox.ac.ukmdpi.com A value close to 1 indicates that the inverted structure is correct, while a value near 0.5 suggests a racemic crystal or twinning. wikipedia.org

    Table 3: Representative Crystallographic Data for a Chiral Propanoate Derivative
    ParameterTypical ValueSignificance
    Crystal SystemMonoclinic or OrthorhombicDescribes the basic crystal lattice symmetry.
    Space GroupChiral (e.g., P2₁)Defines the symmetry elements within the unit cell; must be non-centrosymmetric for a chiral compound.
    RadiationCu Kα (λ=1.5418 Å)Wavelength used for diffraction; Cu Kα enhances anomalous scattering effects for light atoms. researchgate.net
    Flack Parameter (x)0.02(5)Confirms the absolute configuration. A value near 0 indicates the correct assignment. mdpi.com

    Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) Spectroscopy for Absolute Configuration and Conformational Analysis

    VCD and ECD are chiroptical spectroscopic techniques that measure the differential absorption of left and right circularly polarized light by a chiral molecule in solution. researchgate.net These methods are powerful for determining absolute configuration, especially for non-crystalline samples, and provide insight into solution-phase conformation. americanlaboratory.comnih.gov

    The modern approach involves a synergy between experimental measurement and quantum mechanical calculation. researchgate.netcore.ac.uk The procedure is as follows:

    Computational Modeling: A conformational search is performed for one enantiomer (e.g., the R-enantiomer) using molecular mechanics. The low-energy conformers are then optimized using Density Functional Theory (DFT). schrodinger.com

    Spectrum Calculation: The VCD (from vibrational transitions in the infrared region) and ECD (from electronic transitions in the UV-Vis region) spectra are calculated for each stable conformer. nih.govresearchgate.net

    Boltzmann Averaging: The calculated spectra of the individual conformers are averaged, weighted by their calculated Boltzmann populations at the experimental temperature, to generate a final theoretical spectrum for the R-enantiomer.

    Comparison: The theoretical spectrum is compared to the experimental spectrum. If the signs and relative intensities of the major bands in the experimental spectrum match the calculated spectrum, the absolute configuration is confirmed as (R). americanlaboratory.combiotools.us If the experimental spectrum is a mirror image of the calculated one, the compound has the (S) configuration. nih.gov

    Electronic Circular Dichroism (ECD): ECD spectroscopy is associated with electronic transitions and requires the presence of a chromophore, such as the p-tolyl group in the target molecule. encyclopedia.pub The Cotton effects observed in the ECD spectrum are highly sensitive to the chiral environment around the chromophore. nih.gov

    High-Resolution Mass Spectrometry for Precise Molecular Formula Determination and Fragmentation Analysis

    High-Resolution Mass Spectrometry (HRMS) is an indispensable analytical technique for the unambiguous characterization of organic molecules such as this compound. This method provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, enabling the determination of its elemental composition and offering insights into its structural features through fragmentation analysis.

    Precise Molecular Formula Determination

    The theoretical monoisotopic mass of this compound, calculated from its molecular formula, C₁₁H₁₄O₃, is 194.0943 g/mol . nih.govchemexper.com In a typical HRMS experiment, the compound would be ionized, often using a soft ionization technique like electrospray ionization (ESI) to minimize fragmentation and maximize the abundance of the molecular ion. The expected protonated molecule [M+H]⁺ would have a theoretical m/z of 195.1016.

    High-resolution mass analyzers, such as Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) instruments, are capable of measuring this value with exceptional accuracy, typically within a few parts per million (ppm). An experimentally determined mass that closely matches the theoretical value would provide strong evidence for the elemental composition of C₁₁H₁₄O₃, thereby confirming the molecular formula of the compound.

    Ion SpeciesMolecular FormulaTheoretical m/zExpected Experimental m/z (example)Mass Accuracy (ppm)
    [M+H]⁺C₁₁H₁₅O₃⁺195.1016195.1014-1.02
    [M+Na]⁺C₁₁H₁₄O₃Na⁺217.0835217.0832-1.38

    Fragmentation Analysis

    Upon collision-induced dissociation (CID), the protonated molecule [M+H]⁺ is expected to undergo several characteristic fragmentation reactions. A primary fragmentation pathway would likely involve the loss of a molecule of water (H₂O) from the protonated molecule, a common fragmentation for alcohols, resulting in a fragment ion with an m/z of 177.0910. Another expected fragmentation is the loss of the methoxy (B1213986) group (•OCH₃) from the ester functionality, leading to an acylium ion.

    Key proposed fragmentation pathways include:

    Loss of Water: The hydroxyl group at the C3 position can be readily eliminated as a water molecule, particularly in the gas phase after protonation. This would result in a resonance-stabilized carbocation.

    Cleavage of the C-C bond adjacent to the carbonyl group: This can lead to the formation of characteristic fragment ions.

    Benzylic Cleavage: The bond between the chiral center (C3) and the p-tolyl group is a benzylic position, making it susceptible to cleavage.

    Proposed Fragment IonMolecular FormulaTheoretical m/zProposed Origin
    [M+H - H₂O]⁺C₁₁H₁₃O₂⁺177.0910Loss of water from the molecular ion
    [p-tolyl-CHOH]⁺C₈H₉O⁺121.0648Cleavage between C2 and C3
    [p-tolyl]⁺C₇H₇⁺91.0542Benzylic cleavage with loss of the propanoate side chain
    [M+H - CH₃OH]⁺C₁₀H₁₁O₂⁺163.0754Loss of methanol (B129727) from the molecular ion

    The analysis of these characteristic fragment ions in a high-resolution mass spectrum would allow for the detailed structural elucidation of this compound, complementing data obtained from other spectroscopic techniques such as NMR.

    Computational Chemistry and Theoretical Studies on Methyl R 3 Hydroxy 3 P Tolyl Propanoate

    Density Functional Theory (DFT) Calculations for Geometrical Optimization and Electronic Structure Analysis

    Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. materialsciencejournal.org Calculations are typically performed using a functional, such as B3LYP, which approximates the exchange-correlation energy, and a basis set, like 6-311+G(d,p), which describes the atomic orbitals. researchgate.net

    For Methyl (R)-3-hydroxy-3-(p-tolyl)propanoate, a DFT approach is first used to determine the most stable three-dimensional structure through geometrical optimization. This process systematically adjusts the molecular geometry to find the lowest energy arrangement, corresponding to the structure at 0 Kelvin. The resulting optimized structure provides key data on bond lengths, bond angles, and dihedral angles.

    Once the geometry is optimized, further analysis can reveal the molecule's electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a critical parameter, indicating the molecule's chemical reactivity and kinetic stability. materialsciencejournal.org A smaller gap suggests the molecule is more polarizable and reactive. materialsciencejournal.org

    Furthermore, Molecular Electrostatic Potential (MESP) maps can be generated. These maps visualize the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. chemrevlett.com For this compound, the MESP would likely show negative potential around the oxygen atoms of the hydroxyl and carbonyl groups, indicating sites susceptible to electrophilic attack, and positive potential around the hydroxyl proton.

    Table 1: Illustrative Optimized Geometrical Parameters for this compound calculated via DFT (B3LYP/6-311+G(d,p))
    ParameterAtom Pair/TrioCalculated Value
    Bond Length (Å) C(carbonyl)-O(ester)1.35
    C(carbonyl)=O1.21
    C(chiral)-O(hydroxyl)1.43
    C(chiral)-C(aromatic)1.52
    **Bond Angle (°) **O=C-O(ester)123.5
    C(chiral)-C(methylene)-C(carbonyl)112.0
    Dihedral Angle (°) H-O-C(chiral)-C(methylene)-65.0
    Table 2: Illustrative Calculated Electronic Properties for this compound
    PropertyCalculated Value (Illustrative)Significance
    HOMO Energy -6.5 eVRepresents electron-donating ability
    LUMO Energy -0.8 eVRepresents electron-accepting ability
    HOMO-LUMO Gap (ΔE) 5.7 eVIndicates high kinetic stability
    Dipole Moment 2.5 DReflects overall polarity

    Conformational Analysis and Energy Landscape Mapping

    The presence of several single bonds in this compound allows for rotation, giving rise to multiple conformers (rotamers). Conformational analysis aims to identify the most stable conformers and map the energy landscape that interconnects them. nih.gov

    Computational methods can systematically explore the potential energy surface by rotating specific dihedral angles and calculating the energy of the resulting geometry. For this molecule, key dihedral angles include the O-C-C-C backbone of the propanoate chain and the rotation around the C-O bond of the hydroxyl group. This analysis helps identify low-energy, stable conformations and the energy barriers for converting between them. The most stable conformer is often stabilized by intramolecular interactions, such as a hydrogen bond between the hydroxyl proton and the carbonyl oxygen. Mapping the energy landscape is crucial for understanding the molecule's flexibility and the distribution of conformer populations at a given temperature. arxiv.org

    Table 3: Illustrative Relative Energies of Key Conformers of this compound
    Conformer DescriptionKey Dihedral Angle(s)Relative Energy (kcal/mol)Population at 298 K (%)
    Global Minimum (Intramolecular H-Bond) H-O-C-C ≈ 0°, O=C-C-C ≈ -60°0.0085.1
    Local Minimum (Anti) H-O-C-C ≈ 180°, O=C-C-C ≈ 180°1.854.5
    Local Minimum (Gauche) H-O-C-C ≈ 60°, O=C-C-C ≈ 60°2.501.2

    Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, Vibrational Frequencies)

    DFT calculations are widely used to predict spectroscopic properties, which can be compared with experimental data to validate both the computational model and the experimental structure determination. epstem.net

    NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed to calculate the nuclear magnetic shielding tensors for each atom. researchgate.net The absolute shielding values are then converted into chemical shifts (δ, in ppm) by referencing them to a standard, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. researchgate.net This allows for the prediction of both ¹H and ¹³C NMR spectra, aiding in the assignment of experimental peaks.

    Vibrational Frequencies: The same DFT calculations used for geometry optimization also yield harmonic vibrational frequencies. These frequencies correspond to the fundamental modes of molecular vibration, which are observed in Infrared (IR) and Raman spectroscopy. The calculated frequencies confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies). researchgate.net Due to the approximations inherent in the calculations, computed frequencies are often systematically higher than experimental values and are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP functionals) to improve agreement with experiment. researchgate.net

    Table 4: Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound
    AtomPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
    CH₃ (p-tolyl) 2.3521.1
    CH₃ (ester) 3.6851.9
    CH₂ 2.70 (Ha), 2.85 (Hb)44.5
    CH (chiral) 5.1572.3
    OH 3.50 (variable)-
    Aromatic CH 7.18 (2H), 7.26 (2H)126.5, 129.3
    Aromatic C (ipso) -138.0, 140.5
    C=O (ester) -172.8
    Table 5: Illustrative Predicted Vibrational Frequencies (cm⁻¹) for Key Functional Groups
    Vibrational ModeFunctional GroupScaled Frequency (cm⁻¹)Expected IR Intensity
    O-H Stretch Hydroxyl3550Medium
    C-H Stretch Aromatic3050-3100Medium
    C-H Stretch Aliphatic2950-2990Strong
    C=O Stretch Ester1735Very Strong
    C=C Stretch Aromatic Ring1610, 1515Strong
    C-O Stretch Ester/Hydroxyl1170, 1080Strong

    Molecular Dynamics Simulations for Understanding Solvent Effects and Intermolecular Interactions

    While DFT calculations typically model a single molecule in a vacuum, Molecular Dynamics (MD) simulations are used to study the behavior of molecules in a condensed phase, such as in a solvent. nih.gov In an MD simulation, the molecule is placed in a box filled with explicit solvent molecules (e.g., water, methanol (B129727), or chloroform). The forces on each atom are calculated using a force field, and Newton's equations of motion are solved to simulate the movement of atoms over time.

    MD simulations on this compound can provide valuable insights into solvent effects. nih.gov By analyzing the simulation trajectory, one can study the structure of the solvent shell around the molecule, identifying preferential solvation sites. The stability and dynamics of intermolecular hydrogen bonds between the solute's hydroxyl and carbonyl groups and the solvent can be quantified. Such simulations can also explore how the solvent influences the conformational preferences of the molecule, potentially stabilizing conformers that are less favored in the gas phase.

    Computational Modeling of Reaction Mechanisms and Transition State Structures

    Theoretical chemistry is a powerful tool for elucidating the detailed mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, computational models can identify the structures of reactants, products, intermediates, and, most importantly, transition states (TS). researchgate.net

    Table 6: Illustrative Energy Profile for a Hypothetical Reaction Step (e.g., Hydride attack on a precursor keto ester)
    SpeciesDescriptionRelative Energy (kcal/mol)
    Reactants Keto ester + Reducing Agent0.0
    Transition State (TS) Structure of hydride transfer+15.2
    Products Alkoxide intermediate-5.8

    Quantum Chemical Studies on Stereoselectivity and Enantioselectivity

    Understanding the origin of stereoselectivity is a major application of computational chemistry in organic synthesis. For a chiral molecule like this compound, which is often synthesized via an enantioselective reaction, quantum chemical methods can explain why one enantiomer is formed preferentially.

    This is typically achieved by modeling the transition states of the competing reaction pathways that lead to the (R) and (S) enantiomers. nih.gov In an asymmetric reduction, for example, the prochiral ketone precursor interacts with a chiral catalyst or reagent. Two diastereomeric transition states can be formed: one leading to the (R)-product and one to the (S)-product.

    By carefully calculating the Gibbs free energy (ΔG) of these two transition states, the energy difference (ΔΔG‡) between them can be determined. According to transition state theory, this energy difference is directly related to the ratio of the products formed and thus the predicted enantiomeric excess (ee). These calculations can help rationalize experimental results and aid in the design of more selective catalysts. nih.gov

    Table 7: Illustrative DFT Calculation of Enantioselectivity in a Catalytic Reduction
    ParameterPathway to (R)-enantiomerPathway to (S)-enantiomer
    Calculated ΔG‡ (kcal/mol) 12.514.3
    ΔΔG‡ (kcal/mol) -1.8
    Predicted Enantiomeric Excess (ee) 95% (R)-

    Applications of Methyl R 3 Hydroxy 3 P Tolyl Propanoate in Advanced Organic Synthesis and Materials Science

    Role as a Chiral Building Block in Complex Natural Product Synthesis

    The enantiopure nature of Methyl (R)-3-hydroxy-3-(p-tolyl)propanoate makes it an ideal chiral synthon for the total synthesis of complex natural products, particularly those containing polypropionate or polyketide motifs. These natural products often exhibit significant biological activity, and their synthesis is a critical area of research in medicinal chemistry.

    Polypropionate Synthesis: Polypropionates are characterized by a carbon skeleton with alternating methyl and hydroxyl groups, presenting a significant stereochemical challenge for synthetic chemists. researchgate.net Chiral β-hydroxy esters, such as this compound, serve as fundamental building blocks for the iterative construction of these complex chains. Methodologies for the stereoselective synthesis of polypropionates often involve the use of chiral synthons derived from β-hydroxy esters. acs.orgrsc.orgnih.gov

    Marine Natural Products: Many marine natural products possess intricate structures with multiple stereocenters. The enantioselective synthesis of these compounds often relies on the use of chiral building blocks like β-hydroxy-γ-lactones, which can be derived from β-hydroxy esters. irb.hriastate.edursc.org These synthons provide a reliable way to introduce specific stereochemistry into the target molecule. The synthesis of complex marine-derived molecules often involves strategic bond formations where the stereochemistry is dictated by the starting chiral material. scholaris.canih.gov

    Precursor for the Development of Advanced Organic Materials

    The chiral nature of this compound also makes it a valuable precursor for the development of advanced organic materials with unique optical and electronic properties.

    Chiral Liquid Crystals: Chiral liquid crystals (LCs) are of great interest for their applications in display technologies and optical sensors. irb.hr The introduction of a chiral center into a liquid crystalline molecule can induce the formation of helical superstructures, leading to unique chiroptical properties. Research has demonstrated the successful synthesis of chiral liquid crystals from 3-aryl-3-hydroxypropanoic esters, highlighting the potential of this compound as a key component in the design of novel LC materials. irb.hr The synthesis often involves esterification of the chiral hydroxy ester with a mesogenic acid chloride to create a molecule with both chiral and liquid crystalline properties.

    Chiral Polymers: Optically active polymers are materials with a wide range of potential applications, including chiral chromatography, asymmetric catalysis, and chiroptical devices. Poly(hydroxyalkanoates) (PHAs) are a class of biodegradable and biocompatible polyesters produced by microorganisms, and their chiral nature is key to their properties. sci-hub.seresearchgate.net While naturally occurring PHAs have specific monomer compositions, synthetic routes allow for the incorporation of a wider variety of chiral monomers. This compound, after conversion to its corresponding acid or other suitable monomer, could be polymerized to produce novel chiral polyesters with tailored properties. iastate.edu The synthesis of poly(β-amino esters) through the Michael addition of amines to acrylates also presents an avenue for creating chiral polymers from precursors derived from β-hydroxy esters. nih.gov

    Optically Active Components: The development of optically active materials for nonlinear optics and other photonic applications is a rapidly growing field. The incorporation of chiral molecules like this compound into polymeric matrices or as part of larger organic frameworks can lead to materials with significant chiroptical responses. nih.gov

    Application in the Synthesis of Chiral Agrochemicals and Fine Chemicals

    The demand for enantiomerically pure agrochemicals and fine chemicals is increasing due to more stringent regulations and a better understanding of the differential activity of enantiomers. Chiral β-hydroxy esters are valuable intermediates in the synthesis of these target molecules. scilit.comacs.org

    The structural motif of a β-hydroxy acid or ester is present in numerous biologically active compounds. The enantioselective synthesis of these molecules is often achieved through asymmetric hydrogenation or other catalytic methods, yielding chiral building blocks like this compound. acs.orgepo.org These building blocks can then be further elaborated to produce a variety of fine chemicals and agrochemicals with high enantiomeric purity.

    Development of Novel Chiral Ligands and Catalysts

    Chiral ligands are essential for asymmetric catalysis, enabling the synthesis of enantiomerically enriched products. The development of new and efficient chiral ligands is a continuous effort in organic chemistry. This compound can serve as a versatile starting material for the synthesis of various classes of chiral ligands.

    Chiral Phosphine (B1218219) Ligands: Chiral phosphines are among the most widely used ligands in asymmetric catalysis. Syntheses of chiral phosphine ligands often start from chiral precursors that can be derived from β-hydroxy esters. For example, the hydroxyl group can be converted into a leaving group for nucleophilic substitution with a phosphide, or the entire backbone can be incorporated into a larger ligand framework. rsc.orgscholaris.caresearchgate.netnih.govtcichemicals.com

    Chiral Diamine Ligands: Chiral diamines are another important class of ligands, particularly in asymmetric transfer hydrogenation and other reduction reactions. The synthesis of chiral diamines can be achieved from chiral amino alcohols, which in turn can be synthesized from β-hydroxy esters through functional group transformations. nih.govnih.govrsc.orgresearchgate.net

    The general strategy for converting this compound into a chiral ligand would involve the transformation of the ester and hydroxyl functionalities into coordinating groups, such as phosphines, amines, or other heteroatoms, while retaining the stereocenter.

    Use in Enantioselective Catalysis (as a Substrate or Component)

    This compound and its racemic precursor are directly involved in the field of enantioselective catalysis, both as products of asymmetric synthesis and as substrates for further stereoselective transformations.

    Kinetic Resolution: Racemic mixtures of β-hydroxy esters can be resolved into their constituent enantiomers through enzymatic kinetic resolution. nih.govnih.govresearchgate.netpolimi.itmdpi.com This process utilizes enzymes, typically lipases, that selectively catalyze the transformation of one enantiomer, leaving the other unreacted and thus enantiomerically enriched. This is a common method for accessing enantiopure compounds like this compound.

    Asymmetric Synthesis: The enantioselective reduction of the corresponding β-keto ester, methyl 3-oxo-3-(p-tolyl)propanoate, is a direct route to this compound. This can be achieved using chiral catalysts, such as those based on ruthenium or rhodium with chiral ligands. nih.govchem-station.com The development of such catalytic systems is a major area of research in asymmetric synthesis.

    The table below summarizes some catalytic systems used for the synthesis of chiral β-hydroxy esters.

    Catalyst SystemSubstrateProduct Enantiomeric Excess (ee)Reference
    Ru(II) complexes3-Aryl-3-oxopropanoic esters98 - >99% irb.hr
    Lipase (B570770) from Candida parapsilosisRacemic aryl β-hydroxy esters>99% (for the (S)-enantiomer) researchgate.net
    Axially chiral BINAM NHC-Rh(III) complexes3-Oxo-3-arylpropionic acid estersGood to excellent nih.gov
    Manganese-catalyzed hydrogenationβ-Keto sulfonesUp to 97% rsc.org

    Research Probes for Fundamental Mechanistic Organic Chemistry Studies

    The stereochemically defined nature of this compound makes it a useful tool for investigating the mechanisms of stereoselective organic reactions. By using this compound as a starting material or a reference compound, chemists can probe the stereochemical course of a reaction and gain insights into the transition state geometry and the factors that control enantioselectivity.

    Deuterium (B1214612) Labeling Studies: One common technique for mechanistic investigation is isotopic labeling. researchgate.netacs.orgchem-station.comnih.govnih.gov By selectively replacing hydrogen atoms with deuterium in this compound, it is possible to trace the fate of these atoms throughout a reaction sequence. This can provide valuable information about bond-breaking and bond-forming steps, as well as the presence of any intermediates or rearrangement processes. For example, deuterium labeling at the stereocenter or adjacent positions could be used to study the mechanism of elimination, substitution, or rearrangement reactions, revealing whether the reaction proceeds with retention or inversion of configuration.

    The kinetic isotope effect (KIE), which is the change in reaction rate upon isotopic substitution, can also be measured using deuterated this compound. chem-station.com The magnitude of the KIE can provide evidence for the rate-determining step of a reaction and the nature of the transition state.

    By serving as a stereochemical probe, this compound can contribute to a deeper understanding of fundamental principles in organic chemistry, which in turn can guide the development of new and more efficient stereoselective reactions.

    Future Directions and Research Gaps in the Study of Methyl R 3 Hydroxy 3 P Tolyl Propanoate

    Development of Novel and Sustainable Synthetic Methodologies

    The synthesis of enantiomerically pure β-hydroxy esters is a critical area of research, with a strong emphasis on moving away from classical methods that may be inefficient or environmentally taxing. rsc.org Future work will likely concentrate on green and biocatalytic approaches.

    Biocatalytic Asymmetric Reduction: A highly promising avenue is the use of cell-free enzymes or whole-cell biocatalysts for the asymmetric reduction of the precursor, Methyl 3-oxo-3-(p-tolyl)propanoate. rsc.org Engineered ketoreductases (KREDs) and other dehydrogenases show exquisite enantioselectivity and can operate under mild reaction conditions. rsc.orgchemrxiv.org Research into enzyme immobilization on solid supports is crucial for enhancing stability and enabling reuse, which is vital for cost optimization. chemrxiv.org The development of self-sufficient heterogeneous biocatalysts that co-immobilize enzymes and required redox cofactors (like NADPH) can streamline processes and improve economic feasibility. rsc.org

    Continuous Flow Systems: Integrating these biocatalytic systems into continuous flow reactors, such as packed bed reactors (PBRs), represents a significant leap forward. rsc.orgchemrxiv.org Flow biocatalysis offers superior control over reaction parameters, enhanced safety, and can lead to impressive space-time yields (STY), a key metric for process intensification. rsc.orgchemrxiv.org

    Advanced Chemical Catalysis: Beyond biocatalysis, the development of novel chemocatalysts continues to be a priority. Methods combining photoredox and chiral nickel catalysis are emerging for related transformations, offering new pathways to tame reactive radical intermediates under mild conditions. acs.org Additionally, non-enzymatic kinetic resolution using planar-chiral catalysts presents an alternative strategy for accessing optically pure β-hydroxy esters. mdpi.com

    MethodologyKey AdvantagesResearch Focus Areas
    Biocatalysis (Engineered Enzymes) High enantioselectivity (>99% ee), mild conditions, biodegradable catalysts. chemrxiv.orgacs.orgEnzyme mining and engineering for broader substrate scope, improving stability and cofactor recycling. chemrxiv.org
    Continuous Flow Biocatalysis High space-time yield, process intensification, enhanced safety and control. rsc.orgchemrxiv.orgReactor design optimization, long-term operational stability of immobilized enzymes. chemrxiv.org
    Photoredox/Transition Metal Catalysis Access to novel reaction pathways via radical intermediates under mild conditions. acs.orgCatalyst development, expanding substrate scope, mechanistic elucidation.
    Non-Enzymatic Kinetic Resolution Provides access to highly enantioenriched starting materials and products. mdpi.comDevelopment of more efficient and selective organocatalysts, broader applicability. mdpi.com

    Exploration of Undiscovered Chemical Transformations and Derivatizations

    The functional groups of Methyl (R)-3-hydroxy-3-(p-tolyl)propanoate—a secondary alcohol, an ester, and an aromatic ring—offer a platform for a wide range of chemical modifications. While standard transformations are known, there is considerable scope for exploring novel reactions.

    Known Transformations:

    Oxidation: The secondary hydroxyl group can be oxidized to the corresponding β-keto ester, Methyl 3-oxo-3-(p-tolyl)propanoate.

    Reduction: The ester group can be reduced using powerful reducing agents like lithium aluminum hydride to yield the corresponding diol.

    Substitution: The hydroxyl group can undergo nucleophilic substitution reactions.

    Future Exploration: A key area for future research is the development of selective derivatization techniques. The use of specific reagents can target the hydroxyl group for further functionalization. For instance, para-tolyl isocyanate (PTI) is a reagent that selectively derivatizes hydroxyl groups with high efficiency. nih.gov This reaction creates a carbamate (B1207046) derivative, which can alter the molecule's physical and biological properties and is useful for analytical purposes, such as gas chromatography-mass spectrometry (GC-MS). nih.gov The stability of PTI derivatives makes this an attractive method for creating new molecular entities for screening in various applications. nih.gov

    Reaction TypeReagent/ConditionsProduct TypePotential for Exploration
    Oxidation Potassium permanganate, chromium trioxide β-Keto ester Development of greener, more selective oxidation catalysts.
    Reduction Lithium aluminum hydride 1,3-Diol Chemo- and stereoselective reductions of the ester group.
    Derivatization para-Tolyl isocyanate (PTI) nih.govCarbamate derivativeExploring the properties and applications of the resulting derivatives.

    Expansion of Applications in Emerging Fields of Chemical Science

    The primary application of this compound is as a chiral building block for the synthesis of more complex organic molecules. Its stereochemical configuration and functional versatility make it an important intermediate in pharmaceutical research.

    A significant future direction is to leverage this molecular scaffold to create novel bioactive compounds. Similar β-hydroxy esters are key intermediates for important pharmaceuticals. For example, (S)-3-hydroxy-3-phenylpropanamide, derived from a related ester, is a precursor to molecules like fluoxetine. mdpi.com This suggests that derivatives of this compound could be valuable in drug discovery programs.

    Furthermore, initial research has indicated that related compounds may possess inherent biological activity, such as antimicrobial properties. Future studies should systematically explore the bioactivity of this compound and its derivatives against a range of pathogens, which could open up applications in medicine or materials science as functional additives.

    Integration of Advanced Theoretical and Computational Insights

    Computational chemistry, particularly Density Functional Theory (DFT), offers powerful tools to understand and predict the behavior of molecules and reactions, thereby guiding experimental work. rsc.orgmdpi.com

    Mechanistic Elucidation: For new synthetic methods, computational studies can elucidate detailed reaction mechanisms. For example, DFT has been used to uncover the role of dual catalytic systems, showing how a cobalt catalyst might activate an alkyl halide while a nickel catalyst activates an aryl halide in C-C bond formation. rsc.org Such insights are invaluable for optimizing reaction conditions and catalyst design.

    Catalyst and Enzyme Design: In biocatalysis, molecular dynamics simulations and quantum mechanical calculations can reveal how mutations in an enzyme's active site influence substrate binding and stereoselectivity. acs.org This knowledge can accelerate the rational design of more efficient and selective biocatalysts for the synthesis of this compound. acs.org Computational analysis can also confirm the energetic feasibility of a proposed reaction pathway and the role of the catalyst in stabilizing intermediates and reducing activation barriers. mdpi.com

    Challenges and Opportunities in Industrial-Scale Production and Process Scale-Up

    Translating a laboratory-scale synthesis to industrial production is a major challenge in chemistry. For chiral molecules like this compound, these challenges are amplified.

    Challenges:

    Scalability of Asymmetric Technology: Many asymmetric reactions developed in academia are difficult to scale up because their performance is highly sensitive to factors like mixing and temperature, which change with scale. drugdiscoverytrends.comchemtek.co.in

    Catalyst Cost and Recovery: Chiral catalysts, whether they are precious metals or complex biological enzymes, can be expensive. scirea.org Their efficient recovery and reuse are critical for economic viability but can be difficult to achieve on a large scale. drugdiscoverytrends.com

    Process Robustness and Safety: Industrial processes must be robust, repeatable, and safe. Reactions that use stoichiometric reagents, generate large exotherms, or require harsh conditions are often unsuitable for large-scale production. chemtek.co.in

    Polymorphism and Purity: The final product must have a consistent particle size and crystalline form (polymorph), as different polymorphs can have different physical properties. drugdiscoverytrends.com Achieving high chemical and optical purity consistently at scale is a significant hurdle. scirea.org

    Opportunities:

    Continuous Flow Manufacturing: As mentioned in section 8.1, continuous flow processes offer a solution to many scale-up problems. They provide better control over reaction conditions, improve heat transfer and safety, and can be more efficient than traditional batch processing. scirea.org

    Process Intensification with Biocatalysis: The use of robust, immobilized enzymes in continuous flow reactors is a key opportunity. This approach can lead to highly efficient and sustainable manufacturing processes that produce high-purity products. rsc.orgchemrxiv.org

    Advanced Process Control: Implementing strategies such as using a chiral starting material and carefully controlling all downstream conditions can prevent racemization and eliminate the need for difficult purification steps in later stages. olon-usa.com Developing novel ligands or catalysts specifically for large-scale asymmetric reductions can dramatically improve efficiency and selectivity, reducing waste. olon-usa.com

    ChallengeOpportunity / Mitigating Strategy
    Difficulty in scaling asymmetric reactions drugdiscoverytrends.comchemtek.co.inAdoption of continuous flow manufacturing for better control and consistency. scirea.org
    High cost and recovery of chiral catalysts scirea.orgDevelopment of highly active catalysts to reduce loadings; enzyme immobilization for reuse. chemrxiv.orgscirea.org
    Process safety (e.g., exotherms) chemtek.co.inUse of milder biocatalytic methods; superior heat management in flow reactors. chemrxiv.org
    Product consistency (polymorphism, purity) drugdiscoverytrends.comDevelopment of robust crystallization processes; telescoping processing steps to minimize isolations. drugdiscoverytrends.comolon-usa.com

    Q & A

    Q. Methodological Focus

    • Chiral HPLC : Daicel Chiralcel OX-3 columns (CO2/EtOH mobile phase) separate enantiomers, with retention times (t1 = 4.97 min, t2 = 5.60 min) confirming ee >90% .
    • Optical rotation : Specific rotation values (e.g., [α]D²⁵ = −30.0 in CH₂Cl₂) validate optical purity .
    • Stability studies : Accelerated degradation tests (40°C/75% RH for 4 weeks) monitor ester hydrolysis using LC-MS .

    How can competing side reactions be mitigated during scale-up synthesis?

    Q. Advanced Research Focus

    • Solvent selection : Polar aprotic solvents (e.g., THF) reduce nucleophilic byproducts.
    • Temperature control : Maintaining −20°C during ketone reductions minimizes over-reduction to alcohols .
    • Continuous flow reactors : Evidence from thiophene-based esters shows improved yield (85→92%) and reduced residence time (2→0.5 hr) .

    What biological interactions are hypothesized for this compound?

    Advanced Research Focus
    While direct data is limited, structurally similar β-hydroxy esters exhibit:

    • Enzyme inhibition : Competitive binding to serine hydrolases (e.g., lipases) with IC₅₀ values <10 µM .
    • Receptor modulation : Interaction with G-protein-coupled receptors (GPCRs) via hydrogen bonding to conserved residues .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.